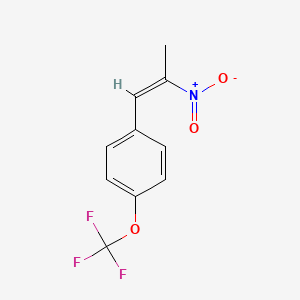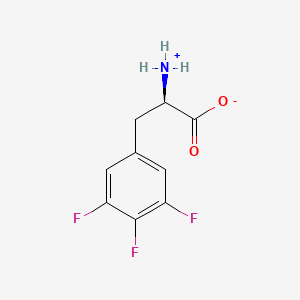![molecular formula C4H10ClNO B7779767 [(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride](/img/structure/B7779767.png)
[(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride is a chemical compound with a unique structure that includes a hydroxy group and an azanium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride typically involves the reaction of a suitable precursor with hydrochloric acid. The precursor is often a compound containing a butenyl group and a hydroxy group. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the azanium ion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the precursor and hydrochloric acid are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
[(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or silver nitrate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学的研究の応用
[(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of [(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride involves its interaction with specific molecular targets. The hydroxy group and azanium ion can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
[(2R)-1-hydroxybut-3-en-2-yl]azanium;bromide: Similar structure but with a bromide ion instead of chloride.
[(2R)-1-hydroxybut-3-en-2-yl]azanium;fluoride: Contains a fluoride ion, which may alter its reactivity and applications.
[(2R)-1-hydroxybut-3-en-2-yl]azanium;iodide: The iodide ion can affect the compound’s solubility and interaction with other molecules.
Uniqueness
[(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride is unique due to its specific combination of a hydroxy group and an azanium ion with a chloride counterion. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
[(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGZNOXQUQANQJ-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](CO)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R)-1,4-dioxo-1,4-bis(phenylmethoxy)butan-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B7779716.png)









